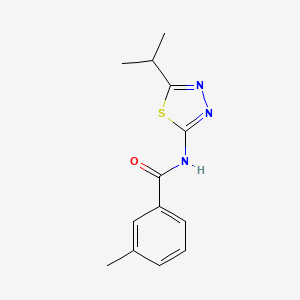
2-adamantyl(1,3-benzodioxol-5-yl)amine
Descripción general
Descripción
2-adamantyl(1,3-benzodioxol-5-yl)amine, also known as ADB-X, is a novel psychoactive substance that has been recently gaining attention in the scientific community. This compound belongs to the class of phenethylamines and has been found to exhibit stimulant and entactogenic properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Adamantyl(1,3-benzodioxol-5-yl)amine and related compounds have been studied for their antibacterial properties. A study synthesized N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, which exhibited moderate antibacterial activity, indicating potential for further exploration in antimicrobial applications (Aziz‐ur‐Rehman et al., 2015).
Molecular Structure Analysis
Research on adamantane-1,3,4-thiadiazole derivatives, which are closely related to 2-adamantyl(1,3-benzodioxol-5-yl)amine, has provided insights into non-covalent interactions within these molecules. The study employed crystallographic and quantum theory analyses, indicating the relevance of these compounds in material science and molecular design (El-Emam et al., 2020).
Catalysis and Organic Synthesis
The compound has also been investigated in the context of organic synthesis and catalysis. For example, diiron(III) complexes of tridentate 3N ligands, which include adamantane-related structures, have been studied as catalysts for the hydroxylation of alkanes, demonstrating the compound's utility in organic reaction mechanisms (Sankaralingam & Palaniandavar, 2014).
Pharmaceutical Research
In pharmaceutical research, adamantyl-based compounds, including derivatives of 2-adamantyl(1,3-benzodioxol-5-yl)amine, are noted for their significance in treatments for various conditions such as neurological disorders and diabetes. Their versatility in drug design is highlighted, indicating a broad scope of medical applications (Chidan Kumar et al., 2015).
Antimicrobial and Anti-HIV-1 Activity
Another study explored the antimicrobial and anti-HIV-1 potential of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones, derivatives similar to 2-adamantyl(1,3-benzodioxol-5-yl)amine. The findings indicated significant activity against certain bacteria and HIV-1 (El-Emam et al., 2004).
Propiedades
IUPAC Name |
N-(2-adamantyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOPSESJFDBQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)



![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)